![molecular formula C22H14ClN3S B12272246 4-({[4-(4-Chlorophenyl)phthalazin-1-yl]sulfanyl}methyl)benzonitrile](/img/structure/B12272246.png)
4-({[4-(4-Chlorophenyl)phthalazin-1-yl]sulfanyl}methyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-({[4-(4-Chlorophényl)phtalazin-1-yl]sulfanyl}méthyl)benzonitrile est un composé organique complexe de formule moléculaire C22H14ClN3S. Ce composé se caractérise par la présence d'un cycle phtalazine, d'un groupe chlorophényle et d'une partie benzonitrile.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-({[4-(4-Chlorophényl)phtalazin-1-yl]sulfanyl}méthyl)benzonitrile implique généralement plusieurs étapesLes conditions de réaction nécessitent souvent des températures, des solvants et des catalyseurs spécifiques pour garantir que le produit souhaité est obtenu avec un rendement et une pureté élevés .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. Il est probable que la synthèse à grande échelle impliquerait l'optimisation des méthodes à l'échelle du laboratoire, en mettant l'accent sur la rentabilité, la capacité de mise à l'échelle et les considérations environnementales.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-({[4-(4-Chlorophényl)phtalazin-1-yl]sulfanyl}méthyl)benzonitrile peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé dans des conditions spécifiques pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le groupe nitrile en amine ou en d'autres groupes fonctionnels.
Substitution : Le groupe chlorophényle peut participer à des réactions de substitution nucléophile, conduisant à la formation de divers dérivés.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène, des réducteurs comme l'hydrure de lithium et d'aluminium, et des nucléophiles pour les réactions de substitution. Les conditions de réaction, notamment la température, le solvant et le pH, sont cruciales pour réaliser les transformations souhaitées.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines. Les réactions de substitution peuvent conduire à une large gamme de dérivés avec différents groupes fonctionnels .
Applications de la recherche scientifique
Le 4-({[4-(4-Chlorophényl)phtalazin-1-yl]sulfanyl}méthyl)benzonitrile a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de molécules plus complexes et comme réactif dans diverses transformations organiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche est en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie : Il peut avoir des applications dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 4-({[4-(4-Chlorophényl)phtalazin-1-yl]sulfanyl}méthyl)benzonitrile implique son interaction avec des cibles moléculaires et des voies spécifiques. Les effets du composé sont médiés par sa capacité à se lier à certaines protéines ou enzymes, modulant ainsi leur activité. Les cibles moléculaires et les voies exactes impliquées sont encore à l'étude, mais elles peuvent inclure des voies de signalisation clés liées à la croissance et à la survie cellulaires .
Applications De Recherche Scientifique
4-({[4-(4-Chlorophenyl)phthalazin-1-yl]sulfanyl}methyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may have applications in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-({[4-(4-Chlorophenyl)phthalazin-1-yl]sulfanyl}methyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but they may include key signaling pathways related to cell growth and survival .
Comparaison Avec Des Composés Similaires
Composés similaires
4-(4-Chlorobenzyl)phtalazin-1(2H)-one : Ce composé partage un noyau phtalazine similaire, mais diffère par les substituants liés au cycle.
4-(4-Chlorophényl)-1-phtalazinamine : Un autre composé apparenté avec une structure similaire mais des groupes fonctionnels différents
Unicité
Le 4-({[4-(4-Chlorophényl)phtalazin-1-yl]sulfanyl}méthyl)benzonitrile est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C22H14ClN3S |
|---|---|
Poids moléculaire |
387.9 g/mol |
Nom IUPAC |
4-[[4-(4-chlorophenyl)phthalazin-1-yl]sulfanylmethyl]benzonitrile |
InChI |
InChI=1S/C22H14ClN3S/c23-18-11-9-17(10-12-18)21-19-3-1-2-4-20(19)22(26-25-21)27-14-16-7-5-15(13-24)6-8-16/h1-12H,14H2 |
Clé InChI |
HOMKQJKKVZXFPD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NN=C2SCC3=CC=C(C=C3)C#N)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


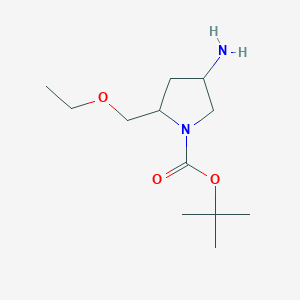
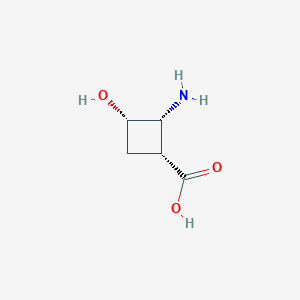
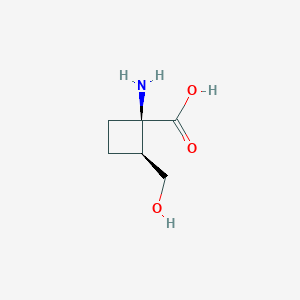
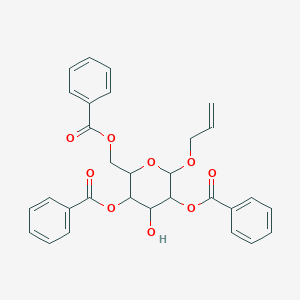
![2-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B12272195.png)
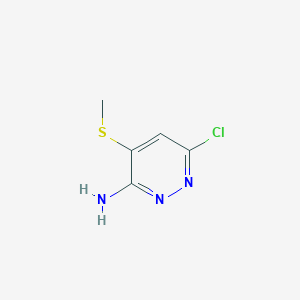
![2-(2-Chloro-6-fluorophenyl)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B12272206.png)
![2-(benzylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B12272207.png)



![1-(benzenesulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B12272230.png)
![N-(2-chloro-5-nitrophenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12272241.png)
![3-(3,4-Diacetyloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12272244.png)
